molecular formula C9H15NO B1603175 1-(Cyclopropylmethyl)piperidin-4-one CAS No. 49682-96-4

1-(Cyclopropylmethyl)piperidin-4-one

Cat. No. B1603175
CAS RN: 49682-96-4
M. Wt: 153.22 g/mol
InChI Key: WEGGUCATBXAQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclopropylmethyl)piperidin-4-one” is a chemical compound with the molecular formula C9H15NO . It is used in the production of various pharmaceuticals .


Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones, which could be related to the compound , were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The molecular weight of “1-(Cyclopropylmethyl)piperidin-4-one” is 153.22 g/mol . The InChI code for the compound is 1S/C9H15NO .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Scientific Research Applications

  • Scientific Field : Pharmaceutical Industry
  • Summary of the Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods of Application or Experimental Procedures : The piperidin-4-ones have been synthesized using a variety of methods, including Mannich reaction and stereoselective synthesis . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : The piperidin-4-ones have been reported to possess various pharmacological activities, including anticancer and anti HIV activities .

Safety And Hazards

The compound is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity upon single exposure . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, including “1-(Cyclopropylmethyl)piperidin-4-one”, are pivotal cornerstones in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, they could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGGUCATBXAQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592404
Record name 1-(Cyclopropylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)piperidin-4-one

CAS RN

49682-96-4
Record name 1-(Cyclopropylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of bromomethyl cyclopropane (4 mmol) and 4-piperidone hydrate hydrochloride (4 mmol) in acetonitrile (30 mL) was added sodium carbonate (11 mmol). The reaction mixture was stirred 16 h at 85° C. The resulting suspension was filtered and the solid was washed with acetonitrile. The filtrate was concentrated in vacuo and purified by column chromatography on silica eluting with DCM/2N NH3 in methanol 97:3 to yield 339 mg of the title compound as yellow oil. MS (m/e): 154.2 (MH+, 100%).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(Cyclopropylmethyl)-4-piperidone is prepared from 4-piperidone and (chloromethyl)cyclopropane essentially as described above in Example 38, Scheme C, step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)piperidin-4-one

Citations

For This Compound
2
Citations
M Maingot, M Bourotte, AC Vetter, B Schellhorn… - European Journal of …, 2023 - Elsevier
Hospital-acquired infections are on the rise and represent both, a clinical and financial burden. With resistance emerging and an ever-dwindling armamentarium at hand, infections …
Number of citations: 1 www.sciencedirect.com
MM Faul, JL Grutsch, ME Kobierski, ME Kopach… - Tetrahedron, 2003 - Elsevier
N-(Azacycloalkyl)bisindolylmaleimides 1 have been identified to be selective inhibitors of PKCβ. This manuscript will describe the synthetic approaches employed to prepare this class …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.